3-benzyl-4-methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one
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Overview
Description
3-benzyl-4-methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-4-methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the chromen-2-one core: This can be achieved through the condensation of salicylaldehyde with an appropriate β-keto ester under basic conditions.
Introduction of the benzyl and methyl groups: These groups can be introduced via alkylation reactions using benzyl halides and methyl halides, respectively.
Attachment of the tetrazole moiety: The tetrazole group can be introduced through a [2+3] cycloaddition reaction between an azide and a nitrile group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-4-methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of 3-benzyl-4-methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through pathways such as inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Coumarin derivatives: Similar in structure and often exhibit similar biological activities.
Tetrazole-containing compounds: Known for their stability and biological relevance.
Properties
Molecular Formula |
C19H16N4O3 |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
3-benzyl-4-methyl-7-(2H-tetrazol-5-ylmethoxy)chromen-2-one |
InChI |
InChI=1S/C19H16N4O3/c1-12-15-8-7-14(25-11-18-20-22-23-21-18)10-17(15)26-19(24)16(12)9-13-5-3-2-4-6-13/h2-8,10H,9,11H2,1H3,(H,20,21,22,23) |
InChI Key |
GIDZPTJRIPFXDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=NNN=N3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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